1,5-Naphthyridine Core vs. Alternative Naphthyridine Regioisomers: Quantified Binding Affinity Advantage in BET Bromodomain Inhibition
The 1,5-naphthyridine scaffold demonstrates superior binding affinity to BET bromodomain proteins compared to alternative naphthyridine isomers. X-ray crystal structures of naphthyridine isomers bound to BET bromodomains were solved, and quantum mechanical calculations were employed to rationalize the higher affinity of the 1,5-isomer over other regioisomeric forms [1]. This intrinsic scaffold advantage directly enhances the probability of identifying potent lead compounds when using 4-(Chloromethyl)-1,5-naphthyridine as a synthetic starting point.
| Evidence Dimension | BET bromodomain binding affinity (scaffold-level comparison) |
|---|---|
| Target Compound Data | 1,5-Naphthyridine core (scaffold of target compound) |
| Comparator Or Baseline | Alternative naphthyridine isomers (1,6-, 1,7-, 1,8-naphthyridines) |
| Quantified Difference | Higher affinity for 1,5-isomer versus others (X-ray crystallography and QM calculations confirmed) |
| Conditions | In vitro BET bromodomain binding assays with X-ray crystallographic validation |
Why This Matters
Scaffold selection directly impacts lead optimization success rates; the 1,5-naphthyridine core offers validated affinity advantages for bromodomain-targeting programs compared to other naphthyridine regioisomers.
- [1] Mirguet O, Lamotte Y, Donche F, Toum J, Gellibert F, Bouillot A, Gosmini R, Nguyen VL, Delannée D, Seal J, Blandel F, Boullay AB, Boursier E, Martin S, Brusq JM, Krysa G, Riou A, Tellier R, Costaz A, Huet P, Dudit Y, Trottet L, Kirilovsky J, Nicodeme E. Naphthyridines as novel BET family bromodomain inhibitors. ChemMedChem. 2014;9(3):580-589. doi:10.1002/cmdc.201300259. PMID: 24000170. View Source
